1-Methyl-2-phenyl-alpha-(piperidinomethyl)indole-3-methanol 1-Methyl-2-phenyl-alpha-(piperidinomethyl)indole-3-methanol
Brand Name: Vulcanchem
CAS No.: 102557-67-5
VCID: VC0027870
InChI: InChI=1S/C22H26N2O/c1-23-19-13-7-6-12-18(19)21(22(23)17-10-4-2-5-11-17)20(25)16-24-14-8-3-9-15-24/h2,4-7,10-13,20,25H,3,8-9,14-16H2,1H3
SMILES: CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(CN4CCCCC4)O
Molecular Formula: C22H26N2O
Molecular Weight: 334.5 g/mol

1-Methyl-2-phenyl-alpha-(piperidinomethyl)indole-3-methanol

CAS No.: 102557-67-5

Main Products

VCID: VC0027870

Molecular Formula: C22H26N2O

Molecular Weight: 334.5 g/mol

1-Methyl-2-phenyl-alpha-(piperidinomethyl)indole-3-methanol - 102557-67-5

CAS No. 102557-67-5
Product Name 1-Methyl-2-phenyl-alpha-(piperidinomethyl)indole-3-methanol
Molecular Formula C22H26N2O
Molecular Weight 334.5 g/mol
IUPAC Name 1-(1-methyl-2-phenylindol-3-yl)-2-piperidin-1-ylethanol
Standard InChI InChI=1S/C22H26N2O/c1-23-19-13-7-6-12-18(19)21(22(23)17-10-4-2-5-11-17)20(25)16-24-14-8-3-9-15-24/h2,4-7,10-13,20,25H,3,8-9,14-16H2,1H3
Standard InChIKey HTRCQBARWLWHGX-UHFFFAOYSA-N
SMILES CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(CN4CCCCC4)O
Canonical SMILES CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(CN4CCCCC4)O
Synonyms 1-Methyl-2-phenyl-alpha-(piperidinomethyl)indole-3-methanol
PubChem Compound 59465
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator